![molecular formula C28H22N2O4 B13124587 1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione CAS No. 6636-38-0](/img/structure/B13124587.png)
1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by its two hydroxy groups and two 4-methylphenylamino groups attached to the anthracene-9,10-dione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Amination: The 4-methylphenylamino groups are introduced through nucleophilic substitution reactions, where 4-methylaniline reacts with the hydroxylated anthracene-9,10-dione under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The key steps include:
Oxidation: Oxidizing anthracene to anthracene-9,10-dione using air or oxygen in the presence of a catalyst.
Hydroxylation: Introducing hydroxy groups using hydrogen peroxide or other suitable oxidants.
Amination: Reacting the hydroxylated intermediate with 4-methylaniline under controlled temperature and pressure conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted anthraquinones.
Aplicaciones Científicas De Investigación
1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione involves:
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication and transcription processes.
Topoisomerase Inhibition: It inhibits topoisomerase enzymes, preventing the relaxation of supercoiled DNA, which is essential for DNA replication and transcription.
Reactive Oxygen Species (ROS) Generation: The compound can generate ROS, leading to oxidative stress and cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Anthraquinone: The parent compound with similar structural features but lacks the hydroxy and amino groups.
Mitoxantrone: A synthetic anthraquinone derivative used in cancer treatment.
Doxorubicin: An anthracycline antibiotic with a similar mechanism of action but different structural features.
Uniqueness
1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
6636-38-0 |
|---|---|
Fórmula molecular |
C28H22N2O4 |
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
1,2-dihydroxy-5,8-bis(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C28H22N2O4/c1-15-3-7-17(8-4-15)29-20-12-13-21(30-18-9-5-16(2)6-10-18)25-24(20)26(32)19-11-14-22(31)27(33)23(19)28(25)34/h3-14,29-31,33H,1-2H3 |
Clave InChI |
SYLQIUPVHTXOJL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)C)C(=O)C5=C(C3=O)C=CC(=C5O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


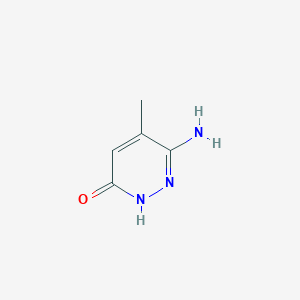
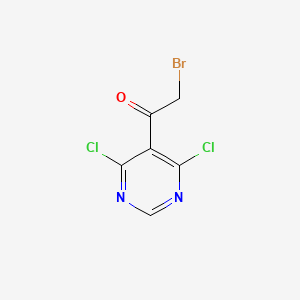
![3-Chloro-2-{[(e)-(2,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13124543.png)
![2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B13124554.png)
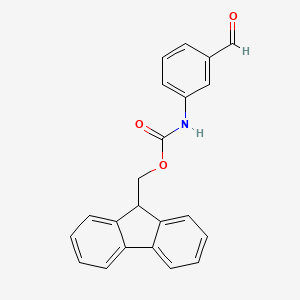
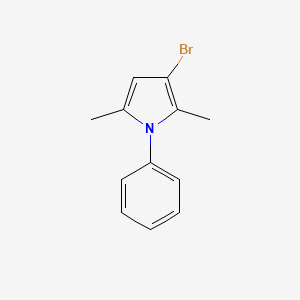
![Methyl 4'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13124568.png)
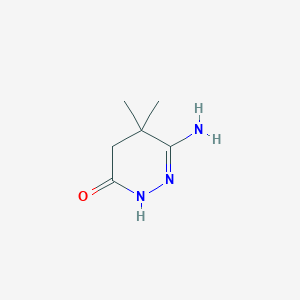
![N,N-Diethyl-[2,2'-bithiophen]-5-amine](/img/structure/B13124578.png)
![3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one](/img/structure/B13124579.png)
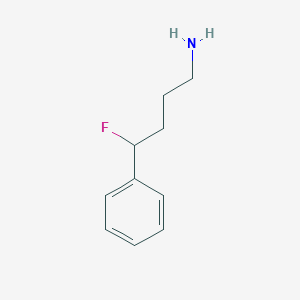

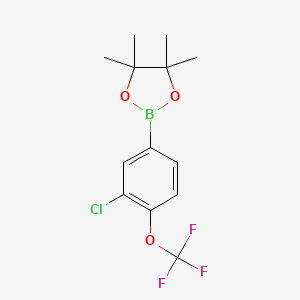
![2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium](/img/structure/B13124596.png)
